molecular formula C15H17ClN4OS B7130463 2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide

2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide

Cat. No.: B7130463
M. Wt: 336.8 g/mol
InChI Key: AACYRKMJODKJTP-UHFFFAOYSA-N
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Description

2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with amino, chloro, and carboxamide groups, as well as a thieno[3,2-c]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene derivatives and pyridine precursors.

    Substitution reactions: Introduction of the amino and chloro groups onto the pyridine ring can be performed using reagents like ammonia and chlorinating agents under controlled conditions.

    Amidation: The carboxamide group is introduced through reactions with amines or amides in the presence of coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Sodium hydroxide, alkoxides.

Major Products

The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted pyridine derivatives.

Scientific Research Applications

2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-amino-6-chloropyridine: Shares the amino and chloro substituents but lacks the thieno[3,2-c]pyridine moiety.

    N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide: Lacks the amino and chloro groups on the pyridine ring.

Uniqueness

The uniqueness of 2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-6-chloro-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c16-13-7-11(8-14(17)19-13)15(21)18-3-5-20-4-1-12-10(9-20)2-6-22-12/h2,6-8H,1,3-5,9H2,(H2,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACYRKMJODKJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CCNC(=O)C3=CC(=NC(=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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